

# Application Note: HPLC-UV Method for the Analysis of (Z)-Fluoxastrobin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fluoxastrobin, (Z)-*

Cat. No.: *B1337108*

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of (Z)-Fluoxastrobin. The described protocol is applicable for the determination of (Z)-Fluoxastrobin in various sample matrices, with a primary focus on fungicide formulations and residue analysis in environmental and agricultural samples. The method is validated for its linearity, accuracy, precision, and sensitivity.

## Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. It exists as two geometric isomers, the (E)- and (Z)-isomers. The (Z)-isomer is often the focus of analytical methods due to its biological activity. A reliable and validated analytical method is crucial for quality control of formulations, residue monitoring, and environmental fate studies. This document provides a comprehensive HPLC-UV protocol for the determination of (Z)-Fluoxastrobin.

## Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of (Z)-Fluoxastrobin. The following table summarizes the optimized chromatographic conditions.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m particle size)
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)[1][2]
Flow Rate	1.0 mL/min[1][3]
Injection Volume	20 $\mu$ L[1][3]
Column Temperature	40°C[3][4]
UV Detection Wavelength	251 nm[4]
Run Time	Approximately 10 minutes

## Method Validation Summary

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	0.05 - 2 mg/L[4]
Correlation Coefficient ( $r^2$ )	> 0.999[4]
Limit of Detection (LOD)	$\leq$ 6 $\mu$ g/kg[4]
Limit of Quantitation (LOQ)	$\leq$ 20 $\mu$ g/kg[4]
Recovery	82.60% - 101.11%[4]
Precision (RSD)	5.4% - 15.3%[4]

## Experimental Protocols

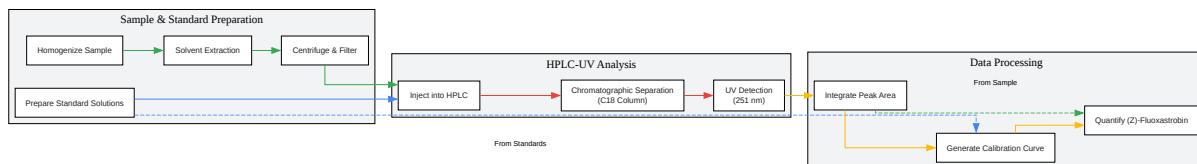
### Standard Solution Preparation

- Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of (Z)-Fluoxastrobin analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[\[5\]](#) This solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1, and 2 mg/L).

## Sample Preparation (General Procedure for Fruit and Beverage Matrices)

- Extraction: Homogenize a representative sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of ethyl acetate-cyclohexane (1:1, v/v).[\[4\]](#)
- Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.[\[4\]](#)
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant (organic layer) to a clean tube.
- Repeat Extraction: Repeat the extraction process on the remaining solid residue with another 20 mL of the extraction solvent.
- Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue with 2 mL of the mobile phase.
- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[5\]](#)

## Experimental Workflow

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Caption: Workflow for (Z)-Fluoxastrobin analysis by HPLC-UV.

## Data Analysis

The concentration of (Z)-Fluoxastrobin in the samples is determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the (Z)-Fluoxastrobin standards against their known concentrations. The concentration of (Z)-Fluoxastrobin in the sample extract is then calculated from the linear regression equation of the calibration curve. The final concentration in the original sample is determined by taking into account the initial sample weight and dilution factors used during the sample preparation.

## Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantitative determination of (Z)-Fluoxastrobin. The method is specific, sensitive, and accurate, making it suitable for routine quality control and residue analysis in various matrices. The provided experimental protocol and workflow diagram offer a clear guide for researchers and analysts in the field.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)